6,8-Dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6,8-Dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by the presence of bromine atoms at the 6th and 8th positions, a thiophene ring at the 2nd position, and an amine group at the 3rd position of the imidazo[1,2-a]pyridine core. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
Thiophene substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.
Amination: The amine group at the 3rd position can be introduced through nucleophilic substitution or amination reactions using appropriate amine sources.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to hydrogen atoms under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for thiophene oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for bromine reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 6,8-Dihydro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,8-Dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions due to its unique structural features.
Medicine: This compound is explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine: Lacks one bromine atom compared to the target compound.
8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine: Lacks one bromine atom compared to the target compound.
2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine: Lacks both bromine atoms.
Uniqueness
The presence of two bromine atoms at the 6th and 8th positions in 6,8-Dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine enhances its reactivity and potential for further functionalization. This makes it a more versatile compound for various applications compared to its analogues.
Properties
IUPAC Name |
6,8-dibromo-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2N3S/c12-6-4-7(13)11-15-9(8-2-1-3-17-8)10(14)16(11)5-6/h1-5H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCADYBHWHXNNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N3C=C(C=C(C3=N2)Br)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2N3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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